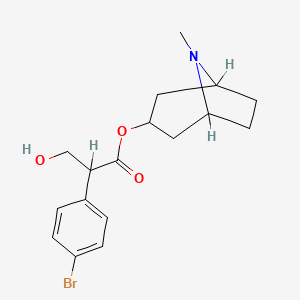
3-Tropanyl 4'-bromotropate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tropanyl 4’-bromotropate is a chemical compound that belongs to the class of tropane alkaloids. Tropane alkaloids are known for their occurrence in various plant species and their significant pharmacological properties. These compounds are characterized by a bicyclic structure that includes a tropane ring. 3-Tropanyl 4’-bromotropate is a derivative of tropane, where a bromine atom is substituted at the 4’ position of the tropate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tropanyl 4’-bromotropate typically involves the bromination of tropane derivatives. One common method includes the reaction of tropane with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 3-Tropanyl 4’-bromotropate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also considered to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tropanyl 4’-bromotropate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted tropane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Tropanyl 4’-bromotropate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex tropane derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic uses, including as an anticholinergic agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Tropanyl 4’-bromotropate involves its interaction with specific molecular targets, such as acetylcholine receptors. By binding to these receptors, the compound can inhibit the action of acetylcholine, leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: Another tropane alkaloid with anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A stimulant with a similar tropane structure but different pharmacological effects.
Uniqueness
3-Tropanyl 4’-bromotropate is unique due to the presence of the bromine atom at the 4’ position, which can influence its reactivity and interaction with biological targets. This structural modification can lead to distinct pharmacological properties compared to other tropane alkaloids.
Eigenschaften
CAS-Nummer |
63978-22-3 |
|---|---|
Molekularformel |
C17H22BrNO3 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C17H22BrNO3/c1-19-13-6-7-14(19)9-15(8-13)22-17(21)16(10-20)11-2-4-12(18)5-3-11/h2-5,13-16,20H,6-10H2,1H3 |
InChI-Schlüssel |
HMXQSWAWRXDIOX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















